tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate
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Overview
Description
tert-Butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-hydroxy-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, the compound is used as a reagent for the modification of biomolecules. It is also studied for its potential biological activity and interactions with various biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate include:
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxypropyl)carbamate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile reactivity and interactions with various targets, making it valuable in multiple research and industrial applications .
Properties
CAS No. |
1785299-24-2 |
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Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6,10H2,1-4H3,(H,11,12) |
InChI Key |
VPRUETRGYFOOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CN)O |
Purity |
95 |
Origin of Product |
United States |
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